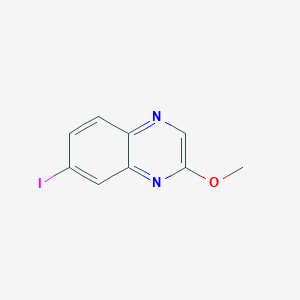

7-Iodo-2-methoxyquinoxaline

説明

7-Iodo-2-methoxyquinoxaline is a halogenated quinoxaline derivative characterized by a methoxy group (-OCH₃) at the 2-position and an iodine atom at the 7-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and agrochemical research. However, detailed physicochemical, toxicological, and ecological data for this compound remain sparse in publicly available literature.

特性

分子式 |

C9H7IN2O |

|---|---|

分子量 |

286.07 g/mol |

IUPAC名 |

7-iodo-2-methoxyquinoxaline |

InChI |

InChI=1S/C9H7IN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3 |

InChIキー |

BYGWTPKMTLUBGP-UHFFFAOYSA-N |

正規SMILES |

COC1=CN=C2C=CC(=CC2=N1)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methoxyquinoxaline typically involves the iodination of 2-methoxyquinoxaline. One common method includes the reaction of 2-methoxyquinoxaline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

化学反応の分析

Types of Reactions: 7-Iodo-2-methoxyquinoxaline can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The methoxy group can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction Reactions: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include 7-azido-2-methoxyquinoxaline or 7-thiocyanato-2-methoxyquinoxaline.

Oxidation Reactions: Products include 7-iodo-2-hydroxyquinoxaline.

Reduction Reactions: Products include 7-iodo-2-methoxytetrahydroquinoxaline.

科学的研究の応用

7-Iodo-2-methoxyquinoxaline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 7-Iodo-2-methoxyquinoxaline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The iodine atom can form halogen bonds with amino acid residues in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties of 7-Iodo-2-methoxyquinoxaline, comparisons are drawn with compounds sharing structural motifs, such as halogenation, methoxy substitution, or heterocyclic frameworks.

Halogenated Quinoxaline Derivatives

- 7-Chloro-2-methoxyquinoxaline: Chlorine, being smaller and less polarizable than iodine, results in lower molecular weight and altered electronic effects. Chlorinated derivatives are often used as intermediates in drug synthesis due to their ease of substitution. However, iodinated analogs like 7-Iodo-2-methoxyquinoxaline may exhibit enhanced stability in certain reaction conditions owing to iodine’s stronger carbon-halogen bond .

- 5-Bromo-3-methoxyquinoxaline: Bromine’s intermediate electronegativity between chlorine and iodine affects its reactivity in nucleophilic aromatic substitution.

Methoxy-Substituted Heterocycles

- 7-Methoxycoumarin (C₁₀H₈O₃): A coumarin derivative with a methoxy group at the 7-position. Unlike quinoxalines, coumarins are oxygen-containing heterocycles with notable fluorescence properties. The methoxy group in 7-methoxycoumarin enhances its fluorescence quantum yield, a property less relevant to quinoxalines but critical in biosensing applications .

- 2-Methoxy-4,5-dihydro-1H-imidazole-4,4,5,5-d₄: This deuterated imidazole derivative highlights the role of methoxy groups in stabilizing hydrogen-bonding networks. In 7-Iodo-2-methoxyquinoxaline, the methoxy group may similarly influence solubility and intermolecular interactions.

Ethoxy-Substituted Analogues

- Compared to 7-Iodo-2-methoxyquinoxaline, the ethoxyethoxy group increases hydrophilicity and molecular weight (217.27 g/mol vs. ~315 g/mol estimated for 7-Iodo-2-methoxyquinoxaline).

Data Table: Key Properties of Comparable Compounds

Research Implications and Gaps

- Reactivity: The iodine atom in 7-Iodo-2-methoxyquinoxaline offers opportunities in transition-metal-catalyzed reactions, though its steric bulk may necessitate optimized conditions compared to chloro or bromo analogs.

- Handling precautions should align with halogenated compound guidelines .

- Ecological Impact : Bioaccumulation and soil mobility data are absent for all compared compounds, underscoring the need for environmental risk assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。